MFCD18315856
Description
Such compounds are typically synthesized for their unique reactivity, catalytic properties, or biological activity. For instance, structurally similar compounds in the evidence include halogenated heterocycles (e.g., pyrazolo-triazines) and boronic acids, which are often employed in Suzuki-Miyaura coupling reactions or as enzyme inhibitors .
Properties
IUPAC Name |
2-chloro-4-(4-piperidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c18-16-12-14(6-9-17(16)20)13-4-7-15(8-5-13)23(21,22)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGAEKICKNZQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686209 | |
| Record name | 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-87-4 | |
| Record name | 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18315856 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.
Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise temperature control, pH adjustments, and the use of catalysts to drive the reactions to completion.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to minimize human error and exposure.
Continuous Reaction Systems: Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield.
Quality Control: Rigorous quality control measures are implemented at each stage of production to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD18315856 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: Substitution reactions occur when functional groups in this compound are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst or alkylating agents under anhydrous conditions.
Major Products
Scientific Research Applications
MFCD18315856 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of MFCD18315856 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: It inhibits the activity of certain enzymes, leading to altered metabolic pathways and cellular responses.
Gene Expression Modulation: It modulates gene expression by interacting with transcription factors and regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on MFCD18315856 is unavailable, the evidence provides comparative frameworks for analogous compounds. Below is a detailed analysis of structurally and functionally related chemicals:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations
Structural Similarities :
- Halogenation : Compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 1761-61-1 (C₇H₅BrO₂) feature halogen atoms (Cl, Br), which enhance stability and reactivity in cross-coupling reactions .
- Heterocyclic Cores : Pyrazolo-triazines (e.g., CAS 918538-05-3) and benzimidazoles (e.g., CAS 1761-61-1) share nitrogen-rich aromatic systems, making them potent enzyme inhibitors or ligands .
Functional Contrasts: Solubility: CAS 918538-05-3 has lower solubility (0.24 mg/mL) compared to CAS 1533-03-5 (Log S: -2.47), suggesting divergent pharmacokinetic profiles .
Synthetic Accessibility :
- CAS 1533-03-5 (synthetic accessibility score: 2.07) is easier to synthesize than CAS 918538-05-3 (score: ~3.0), due to simpler reaction pathways (e.g., one-step condensation vs. multi-step catalysis) .
Research Findings and Methodological Insights
- Analytical Techniques : Chromatographic methods (e.g., HPLC, GC-MS) are critical for purity assessment, as highlighted in and . For instance, CAS 1533-03-5 was characterized using silica gel chromatography and spectroscopic data (¹H NMR, IR) .
- Toxicity Profiles : Compounds with high Brenk alerts (e.g., CAS 918538-05-3: Brenk = 1.0) may pose reactivity risks, necessitating stringent safety protocols during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
